(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride
Overview
Description
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride is a heterocyclic compound with the molecular formula C7H11Cl2N3S and a molecular weight of 240.15 g/mol . This compound is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a valuable intermediate in the synthesis of complex molecules with potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with glyoxal in the presence of ammonium acetate, followed by the addition of ethylenediamine . The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the imidazole-thiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride: Similar structure but different positional isomer.
(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride: Contains a dihydroimidazole ring.
(1-Imidazo[2,1-b]thiazol-6-yl)propan-1-amine hydrochloride: Different alkyl chain length
Uniqueness
The uniqueness of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride lies in its specific ring structure and the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S.2ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;;/h3-5H,1-2,8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZUHRSBGHXXAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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